

Application Notes and Protocols for UNC2383 in Splice-Switching Oligonucleotide Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

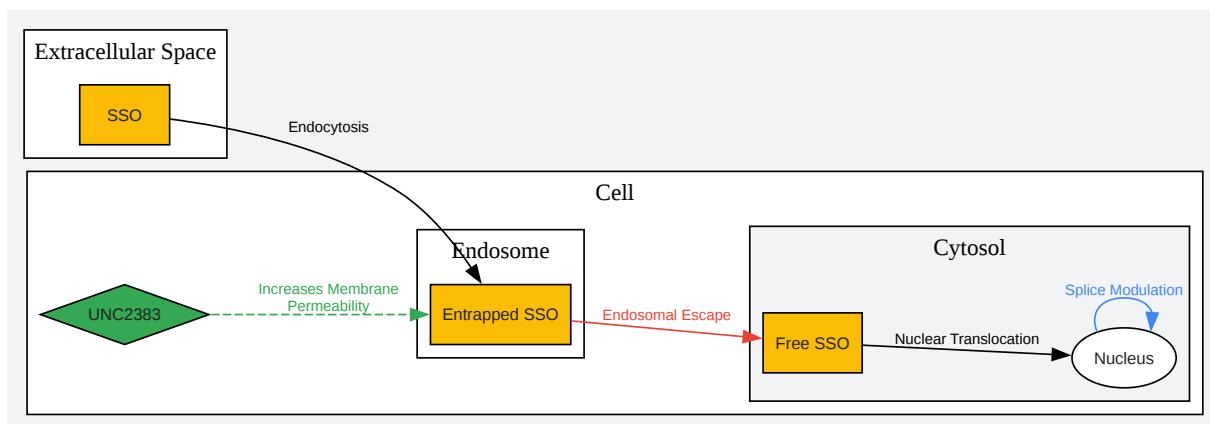
Compound Name: **UNC2383**

Cat. No.: **B12365017**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Splice-switching oligonucleotides (SSOs) represent a promising therapeutic modality for a range of genetic disorders by modulating pre-mRNA splicing to restore the production of functional proteins.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) A significant hurdle in the clinical translation of SSOs is their inefficient delivery to the cytosol and nucleus, where they exert their biological activity.[\[5\]](#)[\[6\]](#) Many SSOs become entrapped in endosomal compartments following cellular uptake.[\[5\]](#)[\[6\]](#) **UNC2383** is a small molecule oligonucleotide enhancing compound (OEC) that has been demonstrated to significantly improve the intracellular delivery and pharmacological efficacy of SSOs.[\[7\]](#)[\[8\]](#) Mechanistically, **UNC2383** is believed to increase the permeability of endomembranes, facilitating the escape of SSOs from endosomal vesicles into the cytoplasm and nucleus.[\[5\]](#)[\[9\]](#) These application notes provide detailed protocols for utilizing **UNC2383** in both *in vitro* and *in vivo* splice-switching oligonucleotide assays.

Mechanism of Action of UNC2383

UNC2383 enhances the activity of splice-switching oligonucleotides by promoting their release from endosomal compartments. The proposed mechanism involves the following steps:

- Cellular Uptake: SSOs enter the cell through endocytosis, a process that engulfs extracellular material into membrane-bound vesicles.[\[6\]](#)

- Endosomal Entrapment: The internalized SSOs are initially localized within early endosomes, which mature into late endosomes and lysosomes. Without an escape mechanism, the SSOs remain trapped and are largely inactive.[5][6]
- **UNC2383**-Mediated Endosomal Escape: Treatment with **UNC2383** increases the permeability of the endosomal membrane.[9] This allows the entrapped SSOs to be released into the cytosol.
- Nuclear Translocation and Splice Modulation: Once in the cytosol, SSOs can translocate to the nucleus, where they bind to their target pre-mRNA sequences. This binding sterically hinders the binding of splicing factors, thereby modulating the splicing process to either promote exon inclusion or exclusion.[1][2][4]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **UNC2383**-enhanced SSO delivery.

Data Presentation

In Vitro Efficacy of **UNC2383**

The following table summarizes the dose-dependent enhancement of SSO activity by **UNC2383** in HeLa Luc 705 cells.[9] These cells contain a luciferase reporter gene interrupted

by an aberrantly spliced intron. A specific SSO (SSO623) can correct this splicing defect, leading to the expression of functional luciferase.

UNC2383 Concentration (µM)	Luciferase Activity (Relative Light Units)
0	Baseline
1	Increased
2.5	Further Increased
5	Substantially Increased
10	Maximum Effect

Note: The table represents a summary of the trend observed in the source data. Actual values can be found in the cited literature.[\[9\]](#)

In Vivo Efficacy of UNC2383

UNC2383 has also been shown to enhance SSO activity in a transgenic mouse model (EGFP654) that expresses an EGFP reporter gene with an aberrantly spliced intron.[\[9\]](#) The table below summarizes the percentage of correctly spliced EGFP mRNA in various tissues after treatment with SSO623 and **UNC2383**.[\[9\]](#)

Tissue	SSO alone (% Correctly Spliced)	SSO + UNC2383 (% Correctly Spliced)
Liver	~10%	~30%
Kidney	~5%	~20%
Intestine	~2%	~10%
Lung	~1%	~5%

Note: The values are approximations based on the graphical data presented in the source literature.[\[9\]](#)

Experimental Protocols

In Vitro Splice-Switching Luciferase Assay

This protocol details the steps to assess the ability of **UNC2383** to enhance SSO-mediated splice-switching in a cell-based luciferase reporter assay.[\[9\]](#)

Materials:

- HeLa Luc 705 cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Splice-switching oligonucleotide (e.g., SSO623) and a mismatched control oligonucleotide
- **UNC2383**
- Phosphate-Buffered Saline (PBS)
- Luciferase assay reagent
- Protein quantification assay kit

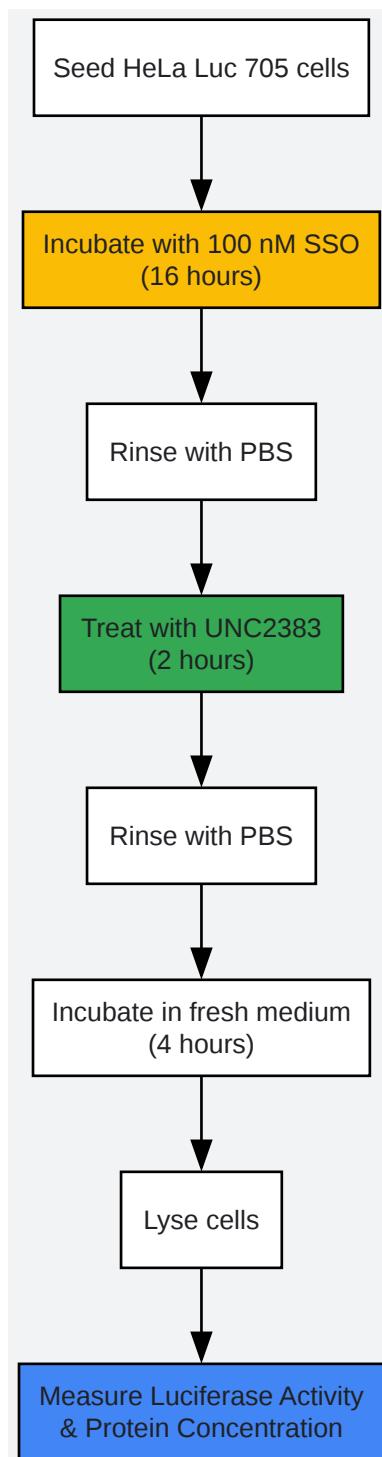
Protocol:

- Cell Seeding: Seed HeLa Luc 705 cells in a 24-well plate at a density that will result in 70-80% confluence at the time of the assay.
- SSO Incubation: The following day, incubate the cells with 100 nM SSO623 or a mismatched control oligonucleotide in DMEM with 10% FBS for 16 hours.
- **UNC2383** Treatment:
 - Rinse the cells once with PBS.
 - Add fresh DMEM with 10% FBS containing various concentrations of **UNC2383** (e.g., 0, 1, 2.5, 5, 10 μ M).
 - Incubate the cells for 2 hours.

- Recovery:

- Remove the **UNC2383**-containing medium and rinse the cells once with PBS.

- Add fresh DMEM with 10% FBS and incubate for an additional 4 hours.


- Lysis and Analysis:

- Rinse the cells twice with PBS.

- Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

- Measure luciferase activity using a luminometer.

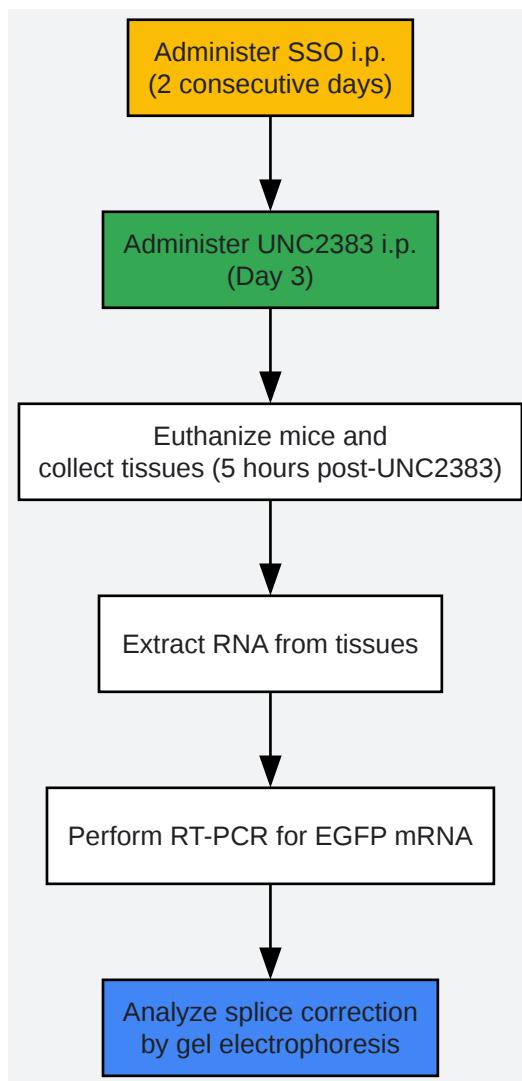
- Determine the protein concentration in the cell lysates for normalization of luciferase activity.

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro splice-switching luciferase assay.

In Vivo Splice-Switching Assay in a Transgenic Mouse Model

This protocol describes the methodology to evaluate the in vivo efficacy of **UNC2383** in enhancing SSO-mediated splice correction in the EGFP654 transgenic mouse model.[9]


Materials:

- EGFP654 transgenic mice
- Splice-switching oligonucleotide (e.g., SSO623) and a mismatched control oligonucleotide
- **UNC2383**
- Vehicle (e.g., 1:1 DMSO/PEG400 solution)
- Saline
- RNA extraction kit
- RT-PCR reagents and primers for EGFP mRNA

Protocol:

- SSO Administration: Administer 35 mg/kg of SSO623 or a mismatched control oligonucleotide in saline to EGFP654 mice via intraperitoneal (i.p.) injection on two consecutive days.[9]
- **UNC2383** Administration: One day after the final SSO injection, administer 5 mg/kg of **UNC2383** in a suitable vehicle (e.g., 1:1 DMSO/PEG400) or vehicle alone via i.p. injection.[9]
- Tissue Collection: Euthanize the mice 5 hours after the **UNC2383** injection and collect various tissues (e.g., liver, kidney, intestine, lung).[9]
- RNA Analysis:
 - Extract total RNA from the collected tissues using a standard RNA extraction kit.

- Perform RT-PCR using primers that flank the aberrantly spliced intron in the EGFP mRNA to distinguish between the correctly and incorrectly spliced transcripts.
- Analyze the PCR products by gel electrophoresis to visualize and quantify the ratio of correctly spliced to incorrectly spliced mRNA.[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the in vivo splice-switching assay.

Conclusion

UNC2383 is a valuable tool for researchers working with splice-switching oligonucleotides. Its ability to enhance the intracellular delivery and subsequent activity of SSOs can significantly

improve the outcomes of both *in vitro* and *in vivo* experiments. The protocols provided here offer a starting point for incorporating **UNC2383** into splice-switching assays. It is important to note that optimal concentrations and incubation times may vary depending on the specific SSO, cell type, or animal model being used, and therefore, some optimization may be required. The use of appropriate controls, such as a mismatched oligonucleotide, is crucial for interpreting the results accurately.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Systematic Approach to Developing Splice Modulating Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tips to Design Effective Splice-Switching Antisense Oligonucleotides for Exon Skipping and Exon Inclusion | Springer Nature Experiments [experiments.springernature.com]
- 4. Splice switching oligonucleotides [biosyn.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for UNC2383 in Splice-Switching Oligonucleotide Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12365017#using-unc2383-for-splice-switching-oligonucleotide-assays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com